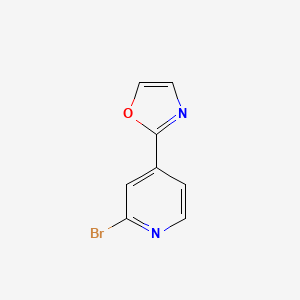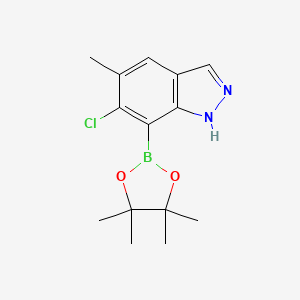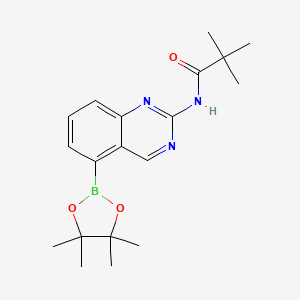![molecular formula C15H34N4O5 B13921488 hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol is a chemical compound with the molecular formula C15H34N4O5. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol typically involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-methylpiperazin-1-yl)ethanol: Lacks the hemi(carbonic acid) moiety, which may result in different chemical and biological properties.
3-methylpiperazine: A simpler structure without the ethanol group, leading to distinct reactivity and applications.
N-methylpiperazine: Another related compound with variations in substitution patterns on the piperazine ring.
Uniqueness
The presence of both the piperazine ring and the ethanol moiety allows for diverse chemical modifications and interactions, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C15H34N4O5 |
|---|---|
Molekulargewicht |
350.45 g/mol |
IUPAC-Name |
carbonic acid;2-[(3R)-3-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/2C7H16N2O.CH2O3/c2*1-7-6-9(4-5-10)3-2-8-7;2-1(3)4/h2*7-8,10H,2-6H2,1H3;(H2,2,3,4)/t2*7-;/m11./s1 |
InChI-Schlüssel |
IIKJFTRBFWRZCS-CTWWJBIBSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1)CCO.C[C@@H]1CN(CCN1)CCO.C(=O)(O)O |
Kanonische SMILES |
CC1CN(CCN1)CCO.CC1CN(CCN1)CCO.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)





![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)




